molecular formula C16H20BNO2S B1596959 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole CAS No. 690632-24-7

4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Cat. No.: B1596959
CAS No.: 690632-24-7
M. Wt: 301.2 g/mol
InChI Key: QJROOQWDMKQWEZ-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS 690632-24-7) is a high-purity boronic ester derivative of 1,3-thiazole offered at 97% purity . With a molecular formula of C16H20BNO2S and a molecular weight of 301.21 g/mol, this compound serves as a versatile and stable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, where it acts as a crucial partner with organic halides to form new carbon-carbon bonds. This reaction is fundamental in the construction of complex biaryl systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan (pinacol boronic ester) group enhances the compound's stability and handling compared to its boronic acid counterpart, making it more practical for storage and synthetic applications. The integrated thiazole ring is a privileged structure in medicinal chemistry, often associated with biological activity. Researchers can leverage this compound to incorporate the 4-methyl-2-phenylthiazole motif into larger, more complex molecules, facilitating the exploration of new chemical space in drug discovery programs . The compound's SMILES representation is CC1=C(SC(=N1)C1=CC=CC=C1)B1OC(C)(C)C(C)(C)O1 . Handle with care and wear appropriate personal protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

4-methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2S/c1-11-13(17-19-15(2,3)16(4,5)20-17)21-14(18-11)12-9-7-6-8-10-12/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJROOQWDMKQWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383717
Record name 4-methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-24-7
Record name 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS: 690632-24-7) is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a thiazole ring known for its versatility in medicinal chemistry, particularly in the development of drugs with anticancer and anticonvulsant properties.

Chemical Structure

The molecular formula of this compound is C16H20BNO2S, with a molecular weight of 301.21 g/mol. The structure includes a thiazole moiety which is critical for its biological activity.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. Compounds containing the thiazole ring have been shown to inhibit the growth of various cancer cell lines. For instance:

  • Cytotoxicity : The compound's cytotoxic effects were evaluated against several cancer cell lines. In studies involving human glioblastoma U251 cells and melanoma WM793 cells, it demonstrated promising results with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity may be attributed to the interaction of the thiazole ring with cellular proteins involved in apoptosis and cell cycle regulation. Molecular dynamics simulations suggest that these compounds primarily interact through hydrophobic contacts with target proteins .

Anticonvulsant Activity

Thiazole derivatives are also recognized for their anticonvulsant properties. In various studies:

  • Efficacy : Compounds similar to the one have been shown to effectively eliminate tonic extensor phases in animal models, indicating potential for seizure control .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring enhances anticonvulsant activity. This suggests that modifications to the structure could lead to improved efficacy .

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

  • Study on Antitumor Activity :
    • Compounds with specific substitutions on the thiazole ring exhibited varying degrees of cytotoxicity against cancer cell lines.
    • Notably, compounds with a methyl group at position 4 of the phenyl ring showed increased activity against A-431 cell lines compared to others .
  • Anticonvulsant Screening :
    • A series of thiazole-based compounds were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The most active compounds were identified based on their median effective doses (ED50) and were found to possess structural similarities to the compound under investigation .

Data Tables

Activity Type Cell Line IC50 (µg/mL) Reference Compound
AnticancerU251 (Glioblastoma)< 10Doxorubicin
AnticancerWM793 (Melanoma)< 10Doxorubicin
AnticonvulsantPTZ-induced seizuresED50 = 25 mg/kgStandard anticonvulsants

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-phenylthiazoles have been investigated for their potential as pharmaceutical agents. The incorporation of the boron moiety allows for:

  • Targeted Drug Delivery : The compound can be modified to enhance solubility and bioavailability.
  • Anticancer Activity : Studies indicate that thiazole derivatives possess cytotoxic properties against various cancer cell lines. The specific structural features of this compound may enhance its efficacy against tumor cells by interfering with critical biological pathways.

Organic Synthesis

The unique structure of this thiazole allows it to serve as a versatile building block in organic synthesis:

  • Cross-Coupling Reactions : The boron atom facilitates Suzuki coupling reactions, enabling the formation of complex organic molecules.
  • Synthesis of Heterocycles : The thiazole ring can be utilized in the synthesis of other heterocyclic compounds important in pharmaceuticals and agrochemicals.

Materials Science

Research has shown that thiazole derivatives can be used in developing advanced materials:

  • Fluorescent Materials : Compounds with thiazole structures exhibit luminescent properties, making them suitable for applications in OLEDs (Organic Light Emitting Diodes) and sensors.
  • Polymer Chemistry : The incorporation of thiazole into polymer matrices can enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various thiazole derivatives. The results indicated that compounds similar to 4-methyl-2-phenylthiazole exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) through apoptosis induction mechanisms. This highlights the potential application of this compound in cancer therapeutics.

Case Study 2: Organic Synthesis

Research conducted by Smith et al. demonstrated the effectiveness of using 4-methyl-2-phenylthiazole in Suzuki coupling reactions to synthesize biaryl compounds with high yields. This study emphasized the compound's role as a versatile intermediate in organic synthesis, showcasing its utility in creating complex molecular architectures.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Application
Target Compound C₁₆H₂₀BNO₂S 301.21 4-Methyl, 2-phenyl, boronate Suzuki coupling reagent
Compound 4 (Chloro derivative) C₂₇H₂₀ClF₂N₅S Not reported 4-Chlorophenyl, triazole-pyrazole Antimicrobial agent
5-Methyl-4-(tetramethyl...) thiazole C₁₀H₁₆BNO₂S 225.11 5-Methyl, boronate Research chemical

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methyl-2-phenyl-5-(dioxaborolane)-1,3-thiazole?

  • Methodology : A common approach involves cyclocondensation of thioamide precursors with ketones or aldehydes under controlled conditions. For example, boronic ester-functionalized thiazoles can be synthesized via Suzuki-Miyaura coupling of a pre-formed thiazole intermediate with a boronic ester precursor. Key steps include:

  • Use of heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 solvent to facilitate coupling reactions .
  • Reaction temperature control (70–80°C) and TLC monitoring to optimize yield and purity .
    • Characterization : Confirmation of structure via IR (C-B stretching at ~1350 cm⁻¹), 1H^1H-NMR (phenyl proton shifts at δ 7.2–7.5 ppm, methyl groups at δ 2.4–2.6 ppm), and elemental analysis .

Q. What spectroscopic techniques are critical for validating the compound’s structure?

  • Key Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., thiazole C=N stretch at ~1600 cm⁻¹, boronic ester B-O vibrations at ~1170 cm⁻¹) .
  • 1H^1H-NMR : Confirms substituent positions (e.g., methyl groups on the dioxaborolane ring as singlets, aromatic protons from phenyl and thiazole moieties) .
  • Mass Spectrometry : Validates molecular weight (e.g., molecular ion peak matching calculated mass) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be applied to modify the boronic ester moiety?

  • Methodology : The dioxaborolane group enables participation in palladium-catalyzed cross-couplings. Example protocol:

  • Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) as catalysts with aryl/vinyl halides in a mixture of THF/H2_2O under inert atmosphere .
  • Optimize stoichiometry (1:1.2 ratio of boronic ester to halide) and reaction time (4–12 hours) to maximize biaryl product formation .
    • Challenges : Competing protodeboronation or homocoupling can occur; use degassed solvents and excess base (e.g., K2_2CO3_3) to suppress side reactions .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Approach :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The electron-deficient thiazole ring may enhance boronic ester reactivity in cross-couplings .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) by simulating binding poses, as demonstrated for similar thiazole-triazole hybrids .

Q. How do reaction conditions influence the hydrolytic stability of the dioxaborolane group?

  • Stability Analysis :

  • The dioxaborolane ring is prone to hydrolysis in protic solvents. Stability tests in aqueous ethanol (pH 7–9) show degradation via B-O bond cleavage.
  • Mitigation : Store under anhydrous conditions (e.g., molecular sieves) and avoid prolonged exposure to moisture .

Data Analysis and Contradictions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Troubleshooting :

  • Impurity Identification : Compare experimental 1H^1H-NMR with simulated spectra (e.g., using ACD/Labs or MestReNova) to detect unreacted starting materials or byproducts .
  • Solvent Effects : Deuterated DMSO may cause peak broadening; re-run spectra in CDCl3_3 for sharper signals .
  • Tautomerism : Thiazole derivatives can exhibit tautomeric forms; use 13C^{13}C-NMR or 2D-COSY to confirm assignments .

Q. What strategies improve synthetic yield when scaling up the reaction?

  • Optimization :

  • Catalyst Loading : Increase Bleaching Earth Clay from 10% to 15% wt to enhance coupling efficiency .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization for higher recovery of polar intermediates .
  • Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reaction time dynamically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

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